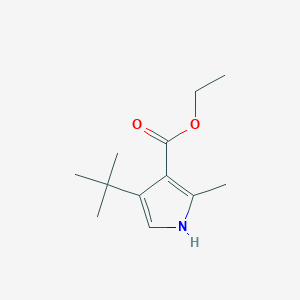
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the benzyloxy and piperidinyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to modify the piperidinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can lead to the formation of simpler indole derivatives.
Scientific Research Applications
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the piperidinyl group can modulate its pharmacokinetic properties. The indole core is known to interact with various biological pathways, making this compound a versatile tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-4-yl)pyridin-2-amine: Similar in structure but lacks the benzyloxy group.
4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone: Contains a benzyloxy group but differs in the core structure.
Uniqueness
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole is unique due to the combination of the benzyloxy and piperidinyl groups attached to the indole core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
189807-19-0 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-phenylmethoxy-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C20H22N2O/c1-2-4-15(5-3-1)14-23-17-6-7-20-18(12-17)19(13-22-20)16-8-10-21-11-9-16/h1-7,12-13,16,21-22H,8-11,14H2 |
InChI Key |
OQWMNQNOJRPMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


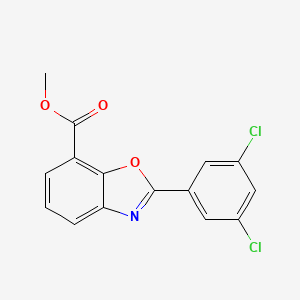

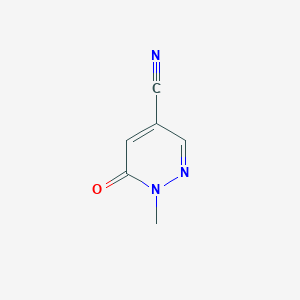
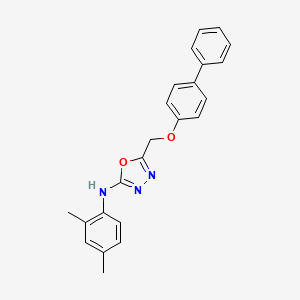
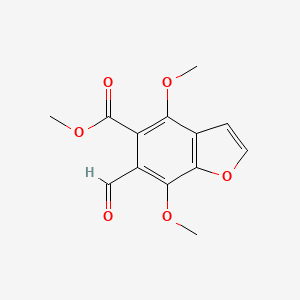

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
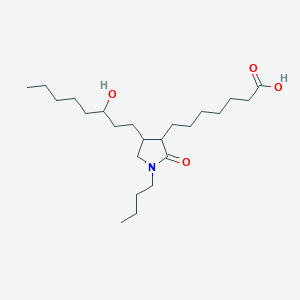
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
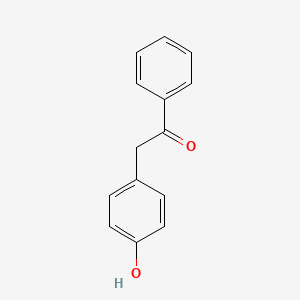
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
